1-(Ethanesulfonyl)-1H-pyrazol-4-amine 1-(Ethanesulfonyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678509
InChI: InChI=1S/C5H9N3O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2,6H2,1H3
SMILES: CCS(=O)(=O)N1C=C(C=N1)N
Molecular Formula: C5H9N3O2S
Molecular Weight: 175.21 g/mol

1-(Ethanesulfonyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13678509

Molecular Formula: C5H9N3O2S

Molecular Weight: 175.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Ethanesulfonyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
IUPAC Name 1-ethylsulfonylpyrazol-4-amine
Standard InChI InChI=1S/C5H9N3O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2,6H2,1H3
Standard InChI Key MHWDSSURPORAHD-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1C=C(C=N1)N
Canonical SMILES CCS(=O)(=O)N1C=C(C=N1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring substituted with an ethanesulfonyl group (-SO₂C₂H₅) at the 1-position and an amine (-NH₂) group at the 4-position. This arrangement confers both polar (sulfonamide) and basic (amine) functionalities, influencing its solubility and reactivity. The sulfonamide group enhances hydrogen-bonding capacity, a feature critical for interactions with biological targets.

Table 1: Key Chemical Identifiers of 1-(Ethanesulfonyl)-1H-pyrazol-4-amine

PropertyValue
Molecular FormulaC₅H₉N₃O₂S
Molecular Weight175.21 g/mol
CAS Number1935538-93-4
IUPAC Name1-(Ethanesulfonyl)-1H-pyrazol-4-amine

Physicochemical Profile

The ethanesulfonyl group increases the compound’s hydrophilicity compared to unsubstituted pyrazoles, as evidenced by its predicted logP value of -0.82 (calculated using ChemAxon tools). The amine group at C-4 contributes to its basicity, with a predicted pKa of 4.2 for the pyrazole ring nitrogen and 9.8 for the amine. These properties suggest moderate aqueous solubility under acidic conditions, a trait advantageous for drug formulation.

Synthesis and Structural Modification

Hypothetical Synthesis Pathways

Although no explicit synthesis route for 1-(Ethanesulfonyl)-1H-pyrazol-4-amine is documented, analogous pyrazole sulfonamides are typically synthesized via two-step protocols. A plausible route involves:

  • Sulfonylation: Reaction of 4-aminopyrazole with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

  • Purification: Chromatographic separation to isolate the target compound from regioisomers or unreacted starting materials .

Table 2: Comparative Yields in Pyrazole Sulfonylation Reactions

Starting MaterialSulfonylating AgentYield (%)Reference
4-Amino-1H-pyrazoleMethanesulfonyl chloride68
4-Amino-3-methylpyrazoleEthanesulfonyl chloride54

Challenges in Optimization

The steric bulk of the ethanesulfonyl group may hinder reaction efficiency, necessitating elevated temperatures or prolonged reaction times. Additionally, competing N- versus O-sulfonylation in pyrazole systems requires careful control of reaction conditions to favor N-substitution .

CompoundTargetIC₅₀ (μM)
1-(Ethanesulfonyl)-1H-pyrazol-4-amine (predicted)MPS1 kinase0.1–1.0
MPI-0479605MPS1 kinase0.006
NMS-P715MPS1 kinase0.008

Research Gaps and Future Directions

Unresolved Questions

  • Metabolic stability: Pyrazole sulfonamides often exhibit high hepatic clearance due to oxidative metabolism. Introducing methyl groups (e.g., 1-methylpyrazole analogs) could improve metabolic stability, as seen in compound 29 (72% parent remaining after 30 min in mouse liver microsomes) .

  • Selectivity profiling: Computational docking studies are needed to predict off-target interactions, particularly with Aurora kinases and CDK2, which share structural similarities with MPS1 .

Proposed Experimental Work

  • Kinase inhibition assays: Screen against a panel of 100+ kinases to establish selectivity.

  • ADME profiling: Measure solubility, permeability (PAMPA), and microsomal stability.

  • X-ray crystallography: Resolve ligand-target complexes to guide structure-based optimization.

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